

The Cellular Effects of CAY10506: A Technical Guide

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Compound of Interest

Compound Name: CAY10506

Cat. No.: B052001

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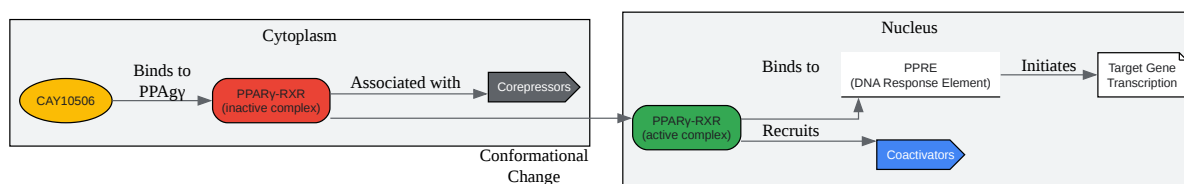
Abstract

CAY10506 is a synthetic, hybrid molecule combining moieties of lipoic acid and a thiazolidinedione (TZD). Its primary known mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides a comprehensive overview of the known and anticipated cellular effects of **CAY10506**, drawing from its characterization as a PPAR γ agonist and the broader scientific literature on thiazolidinediones. While specific quantitative data and detailed experimental protocols from the primary literature for **CAY10506** are limited, this guide consolidates the available information and presents the expected cellular consequences of its activity.

Core Mechanism of Action: PPAR γ Agonism

CAY10506 functions as an agonist for PPAR γ . Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary known quantitative measure of this activity is its half-maximal effective concentration (EC₅₀) for the transactivation of human PPAR γ , which is 10 μ M.^{[1][2]}

Signaling Pathway Diagram



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Caption: PPAR γ signaling pathway activated by **CAY10506**.

Quantitative Data Summary

The publicly available quantitative data for **CAY10506** is currently limited. The following table summarizes the key reported value.

Parameter	Value	Cell Type/System	Reference
EC50 for human PPAR γ Transactivation	10 μ M	Not Specified	[1][2]
Effects on Target Gene Expression	Data not available	-	-
Anti-proliferative Activity (IC50)	Data not available	-	-
Induction of Apoptosis (% of cells)	Data not available	-	-

Known and Expected Cellular Effects

Based on its function as a PPAR γ agonist, **CAY10506** is expected to induce a range of cellular effects characteristic of the thiazolidinedione class of compounds.

Adipocyte Differentiation and Lipid Metabolism

- **Adipogenesis:** PPAR γ is a master regulator of adipocyte differentiation. Activation by **CAY10506** is expected to promote the differentiation of preadipocytes into mature adipocytes. This involves the upregulation of genes involved in lipid uptake and storage.
- **Lipid Metabolism:** **CAY10506** likely influences lipid metabolism by increasing the expression of genes involved in fatty acid uptake and triglyceride storage in adipocytes. This can lead to a decrease in circulating free fatty acids.

Glucose Homeostasis

- **Insulin Sensitization:** A primary effect of PPAR γ agonists is to enhance insulin sensitivity. **CAY10506** is expected to increase glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle, likely through the upregulation of glucose transporters such as GLUT4.
- **Modulation of Adipokines:** PPAR γ activation can alter the secretion of adipokines from fat cells. This may include an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF- α .

Anti-inflammatory Effects

- **Inhibition of Pro-inflammatory Gene Expression:** PPAR γ activation can antagonize the activity of pro-inflammatory transcription factors such as NF- κ B. Therefore, **CAY10506** is anticipated to have anti-inflammatory properties by reducing the expression of inflammatory cytokines, chemokines, and other inflammatory mediators in various cell types, including macrophages.

Cell Proliferation and Apoptosis

- **Anti-proliferative Effects:** In several cancer cell lines, PPAR γ agonists have been shown to inhibit cell proliferation and induce cell cycle arrest. **CAY10506** may exhibit similar anti-proliferative effects in a context-dependent manner.

- Induction of Apoptosis: Activation of PPAR γ can lead to the induction of apoptosis (programmed cell death) in certain cancer cells. This may be mediated through the regulation of pro- and anti-apoptotic proteins.

Detailed Experimental Methodologies

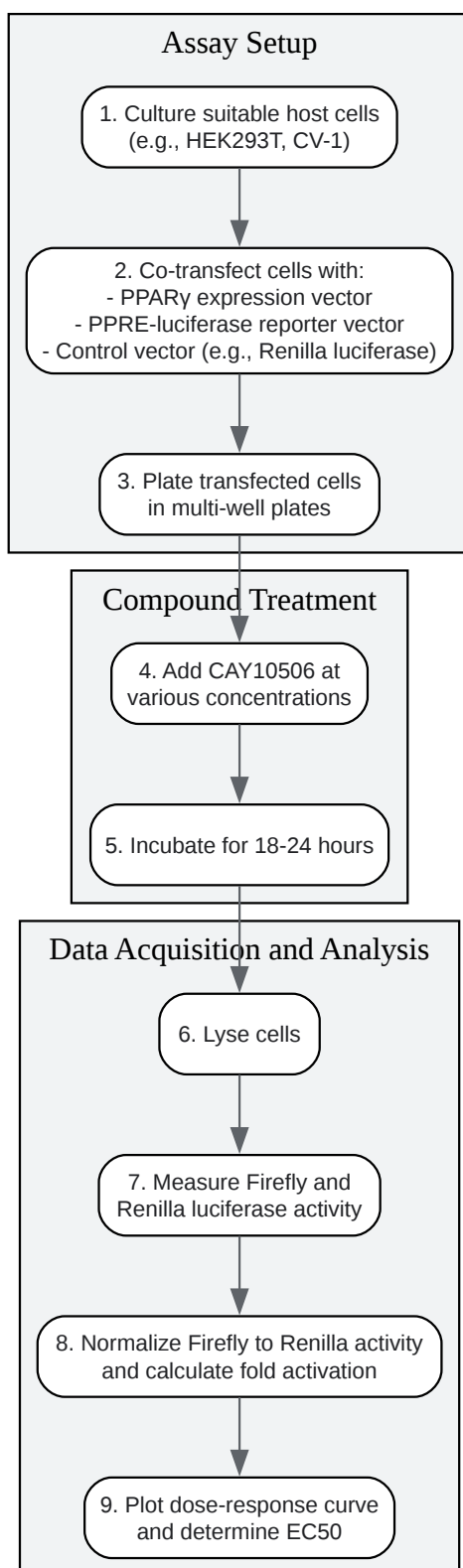
While the specific protocols used for **CAY10506** are not publicly available, the following describes a representative methodology for a key assay used to characterize PPAR γ agonists.

PPAR γ Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency of a compound as a PPAR γ agonist.

Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by a promoter containing PPRES. Cells are co-transfected with a plasmid expressing PPAR γ and the reporter plasmid. If a compound activates PPAR γ , the receptor-RXR heterodimer binds to the PPRES and drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Experimental Workflow:



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